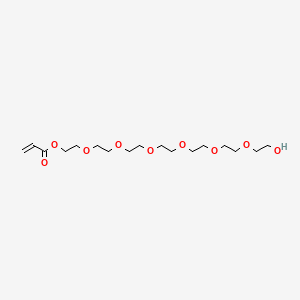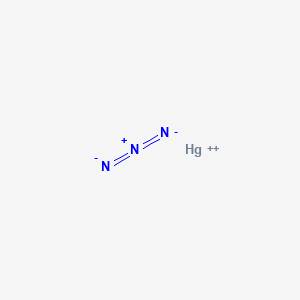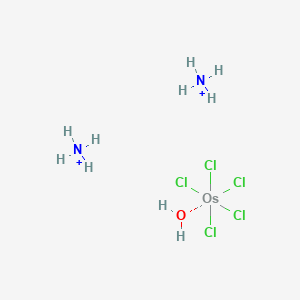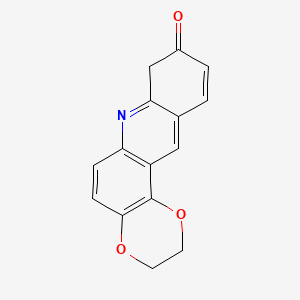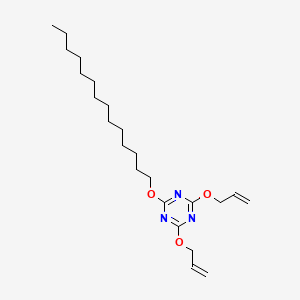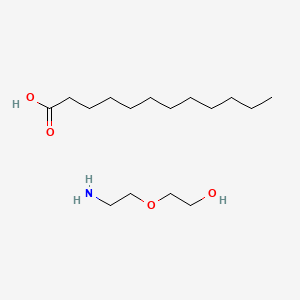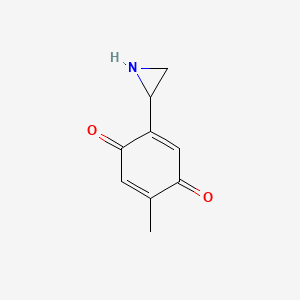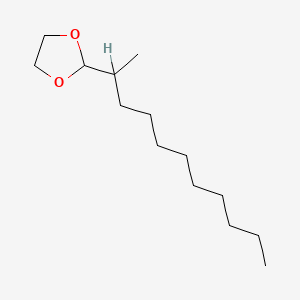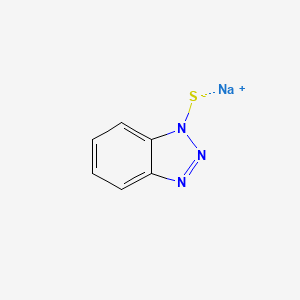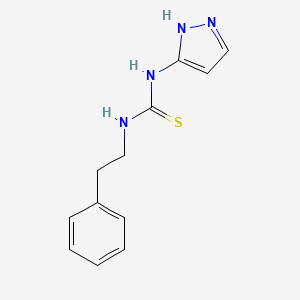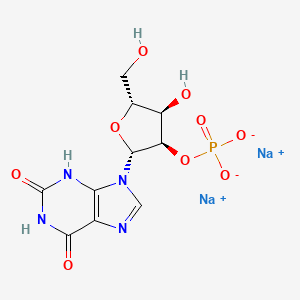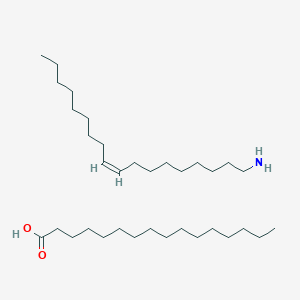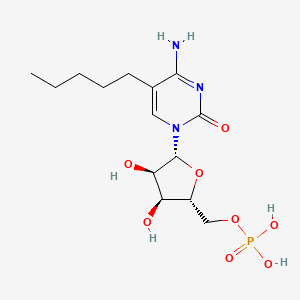
5-n-Pentylcytidine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-n-Pentylcytidine 5’-monophosphate: is a nucleoside monophosphate that consists of a cytidine molecule attached to a pentyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine, a pyrimidine nucleoside, and is involved in various biochemical processes. It is of interest in both biochemical research and potential therapeutic applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Pentylcytidine 5’-monophosphate typically involves the phosphorylation of 5-n-Pentylcytidine. This can be achieved through enzymatic or chemical phosphorylation methods. Enzymatic methods often use nucleoside kinases, such as deoxycytidine kinase, in the presence of a phosphate donor like guanosine 5’-triphosphate. Chemical phosphorylation can be performed using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of nucleoside monophosphates, including 5-n-Pentylcytidine 5’-monophosphate, often employs biotechnological approaches. Engineered strains of Escherichia coli can be used to produce high yields of nucleoside monophosphates through fermentation processes. These strains are modified to overexpress specific enzymes and pathways that enhance the production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-n-Pentylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pentyl group or the phosphate group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-n-Pentylcytidine 5’-monophosphate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nucleoside derivatives and as a model compound for studying nucleoside chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mecanismo De Acción
The mechanism of action of 5-n-Pentylcytidine 5’-monophosphate involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for nucleoside kinases, leading to the formation of nucleoside triphosphates, which are essential for DNA and RNA synthesis. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Cytidine 5’-monophosphate: A nucleoside monophosphate with a cytidine base and a phosphate group.
Deoxycytidine 5’-monophosphate: Similar to cytidine 5’-monophosphate but lacks an oxygen atom at the 2’ position of the ribose.
Uridine 5’-monophosphate: A nucleoside monophosphate with a uridine base and a phosphate group.
Uniqueness: 5-n-Pentylcytidine 5’-monophosphate is unique due to the presence of the pentyl group at the 5’ position, which can influence its chemical properties and biological activity. This modification may enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside monophosphates .
Propiedades
Número CAS |
117309-84-9 |
|---|---|
Fórmula molecular |
C14H24N3O8P |
Peso molecular |
393.33 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-pentylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H24N3O8P/c1-2-3-4-5-8-6-17(14(20)16-12(8)15)13-11(19)10(18)9(25-13)7-24-26(21,22)23/h6,9-11,13,18-19H,2-5,7H2,1H3,(H2,15,16,20)(H2,21,22,23)/t9-,10-,11-,13-/m1/s1 |
Clave InChI |
UITOCKSZYCTCPL-PRULPYPASA-N |
SMILES isomérico |
CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
CCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



